molecular formula C13H18ClN B161798 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine CAS No. 125927-26-6

1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine

Cat. No. B161798
M. Wt: 223.74 g/mol
InChI Key: ARYZGNSJMRABMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine (MBT) is a chemical compound that has been widely used in scientific research due to its unique properties. MBT is a heterocyclic compound with a pyridine ring and a tetrahydrofuran ring, which makes it a versatile molecule for various applications.

Mechanism Of Action

The mechanism of action of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is based on its ability to inhibit MAO-B, which is a mitochondrial enzyme that catalyzes the oxidation of monoamine neurotransmitters, such as dopamine, norepinephrine, and serotonin. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of these neurotransmitters in the brain, which can have various effects on neuronal function.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine are mainly related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that is involved in various physiological processes, such as motor control, reward, and cognition. By increasing the levels of dopamine, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can have various effects on these processes, which can be studied in animal models.

Advantages And Limitations For Lab Experiments

The main advantage of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in lab experiments is its selectivity for MAO-B inhibition. This allows researchers to study the role of dopamine specifically, without affecting other neurotransmitters. However, the main limitation of using 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is its potential toxicity, which can affect the results of the experiments. Therefore, it is important to use 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine at the appropriate concentrations and to monitor its effects carefully.

Future Directions

There are several future directions for the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in scientific research. One direction is to study the role of dopamine in various neurological disorders, such as depression, addiction, and schizophrenia. Another direction is to develop new drugs based on the structure of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine that can selectively target MAO-B and have fewer side effects. Additionally, the use of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine in combination with other drugs or therapies can be explored to enhance its effects and reduce its toxicity.
Conclusion
In conclusion, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine is a versatile compound that has been widely used in scientific research to study the dopaminergic system in the brain. Its ability to selectively inhibit MAO-B and increase the levels of dopamine makes it a valuable tool for studying various neurological disorders. However, its potential toxicity should be carefully monitored, and further research is needed to explore its future applications in drug development and combination therapy.

Synthesis Methods

1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be synthesized using a multi-step process that involves the reaction of benzylamine with acetaldehyde, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained by methylation of the tetrahydropyridine ring using methyl iodide. The yield of 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.

Scientific Research Applications

1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine has been widely used in scientific research as a tool to study the dopaminergic system in the brain. It is a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine can increase the levels of dopamine in the brain, which can be used to study the role of dopamine in various neurological disorders, such as Parkinson's disease.

properties

CAS RN

125927-26-6

Product Name

1-Methyl-4-benzyl-1,2,3,6-tetrahydropyridine

Molecular Formula

C13H18ClN

Molecular Weight

223.74 g/mol

IUPAC Name

4-benzyl-1-methyl-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12;/h2-7H,8-11H2,1H3;1H

InChI Key

ARYZGNSJMRABMB-UHFFFAOYSA-N

SMILES

CN1CCC(=CC1)CC2=CC=CC=C2.Cl

Canonical SMILES

CN1CCC(=CC1)CC2=CC=CC=C2.Cl

synonyms

1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine
4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine
BMTP
MBzTP

Origin of Product

United States

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